N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE typically involves multiple steps. One common approach is the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another method involves the use of substituted biphenyls, which are cyclized to form the dibenzo[b,d]furan core .
Industrial Production Methods
the general approach involves large-scale synthesis using metal complex catalysis, which ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols .
Scientific Research Applications
N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby regulating glucose levels in the body . The compound may also interact with other molecular pathways involved in cancer and microbial infections .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan derivatives: These compounds share the dibenzo[b,d]furan core and exhibit similar biological activities.
Naphtho[1,2-b]benzofuran derivatives: These compounds are structurally related and have been studied for their photochemical synthesis and biological activities.
Uniqueness
N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a PTP1B inhibitor and its diverse applications in various fields make it a compound of significant interest .
Properties
Molecular Formula |
C22H22ClNO4S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C22H22ClNO4S/c1-2-5-22(25)24(29(26,27)17-11-8-15(23)9-12-17)16-10-13-21-19(14-16)18-6-3-4-7-20(18)28-21/h8-14H,2-7H2,1H3 |
InChI Key |
BENDLAWLLQCHMM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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